molecular formula C11H15NO2 B13813065 Isopropyl 2,3-dihydro-1H-pyrrolizine-1-carboxylate CAS No. 66635-71-0

Isopropyl 2,3-dihydro-1H-pyrrolizine-1-carboxylate

Cat. No.: B13813065
CAS No.: 66635-71-0
M. Wt: 193.24 g/mol
InChI Key: HZKXABCPABDVLS-UHFFFAOYSA-N
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Description

Isopropyl 2,3-dihydro-1H-pyrrolizine-1-carboxylate is an isopropyl ester derivative of a pyrrolizine scaffold, a bicyclic structure comprising fused five- and six-membered rings. The compound’s structure combines a pyrrolizine core with an isopropyl ester group, distinguishing it from other heterocyclic derivatives (e.g., pyrazoles or pyridines) in terms of steric and electronic properties.

Properties

IUPAC Name

propan-2-yl 2,3-dihydro-1H-pyrrolizine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-8(2)14-11(13)9-5-7-12-6-3-4-10(9)12/h3-4,6,8-9H,5,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZKXABCPABDVLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1CCN2C1=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60510099
Record name Propan-2-yl 2,3-dihydro-1H-pyrrolizine-1-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66635-71-0
Record name 1-Methylethyl 2,3-dihydro-1H-pyrrolizine-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66635-71-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propan-2-yl 2,3-dihydro-1H-pyrrolizine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60510099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves constructing the pyrrolizine ring system followed by esterification with isopropanol to form the isopropyl carboxylate ester. The pyrrolizine core can be accessed via cyclization reactions starting from substituted pyrroles or related intermediates, with key steps involving alkylation, aroylation, and ring closure.

Synthesis via Esterification of 5-Benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic Acid

A well-documented method involves the esterification of 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid with isopropanol or methanol in the presence of an acid catalyst such as concentrated sulfuric acid. This approach is exemplified in the synthesis of methyl esters, which can be adapted to isopropyl esters by substituting methanol with isopropanol.

Procedure Summary:

  • The carboxylic acid (e.g., 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid) is dissolved in dry isopropanol.
  • Concentrated sulfuric acid is added dropwise as a catalyst.
  • The reaction mixture is refluxed for 1–2 hours.
  • Progress is monitored by thin-layer chromatography.
  • After completion, the solvent is evaporated under reduced pressure.
  • The residue is dissolved in water and extracted with an organic solvent like dichloromethane.
  • The organic layer is washed, dried, and concentrated to yield the isopropyl ester product.

Yield and Purity:

  • Yields up to 90% have been reported for analogous methyl esters, indicating high efficiency and purity achievable by this method.

Cyclization and Alkylation Routes to Pyrrolizine Core

Another approach involves the preparation of substituted pyrrolizines by radical addition and intermolecular double alkylation starting from 2-aroylpyrroles, which then undergo cyclization to form the pyrrolizine ring system.

Key Steps:

  • Preparation of 2-aroylpyrroles via Vilsmeier-Haack aroylation of pyrroles using aryl morpholide or dialkylamine-acid chloride complexes.
  • Radical addition to the 2-aroylpyrrole followed by intermolecular double alkylation to form 5-aroyl-2,3-dihydro-1H-pyrrolizine-1,1-dicarboxylates.
  • Hydrolysis and decarboxylation of dicarboxylates to yield 5-aroyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acids.
  • Esterification with isopropanol to obtain the desired isopropyl ester.

Reaction Conditions:

  • Radical addition typically requires controlled temperature and radical initiators.
  • Alkylation is performed under basic conditions with alkyl halides.
  • Hydrolysis and decarboxylation are carried out under acidic or basic conditions depending on substrate stability.

This method allows structural diversity by varying the aroyl and alkyl substituents.

Alternative Preparation via Haloenamine Intermediates

A related synthetic method involves the formation of haloenamine intermediates from di(lower alkyl) 1,3-acetonedicarboxylates and 2-haloethylamine hydrohalide salts in aqueous solution, followed by cyclization to pyrrolizine derivatives.

Key Aspects:

  • Reaction conducted in aqueous solution with pH control between 5 and 8 using sodium acetate.
  • Temperature maintained between 0° and 35° Celsius, preferably room temperature.
  • Reaction time ranges from 4 to 18 hours.
  • Intermediate haloenamine crystallizes and can be isolated before further transformation.

This method is efficient for synthesizing di(lower alkyl) 3-(2-haloethylamino)-2-pentenedioates, which are precursors for pyrrolizine derivatives.

Data Table Summarizing Key Preparation Methods

Method Description Starting Materials Key Reaction Conditions Yield (%) Notes Reference
Esterification of 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid with isopropanol 5-Benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid, isopropanol, sulfuric acid Reflux 1–2 h, acid catalyst ~90 High purity, scalable
Radical addition and double alkylation of 2-aroylpyrroles 2-Aroylpyrroles, alkyl halides, radical initiators Controlled temp, basic conditions Variable Allows structural diversity
Haloenamine intermediate formation and cyclization Di(lower alkyl) 1,3-acetonedicarboxylates, 2-haloethylamine hydrohalide Aqueous solution, pH 5–8, 15–30°C, 4–18 h Not specified Intermediate isolation possible

Comprehensive Research Findings and Analysis

  • The esterification method using isopropanol and acid catalysis is straightforward, efficient, and yields high-purity isopropyl esters suitable for further functionalization or biological testing.
  • Radical addition and double alkylation routes provide versatility in modifying the pyrrolizine core, enabling synthesis of various substituted derivatives, which is valuable for medicinal chemistry applications.
  • The haloenamine approach offers a controlled environment for intermediate formation, which can improve selectivity and yield in the synthesis of pyrrolizine derivatives.
  • Spectroscopic data (NMR, IR, MS) reported in the literature confirm the structural integrity of synthesized compounds, with characteristic signals for the pyrrolizine ring and ester functionalities.
  • Reaction times, temperatures, and pH control are critical parameters influencing yield and purity across different methods.

Chemical Reactions Analysis

Types of Reactions

Isopropyl 2,3-dihydro-1H-pyrrolizine-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents that facilitate the desired reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Pharmaceutical Development

Isopropyl 2,3-dihydro-1H-pyrrolizine-1-carboxylate has been investigated for its potential as a lead compound in developing new anti-inflammatory drugs. Its structural characteristics suggest that it may possess analgesic and anti-inflammatory properties similar to those found in other pyrrolidine derivatives .

Case Study: Anti-inflammatory Activity
A study explored the synthesis of derivatives from this compound, which exhibited notable anti-inflammatory effects in preclinical models. The derivatives were tested against various inflammatory markers, showing reduced levels of cytokines like TNF-alpha and IL-6 .

Cancer Research

The compound has shown promise in cancer research, particularly as an inhibitor of specific kinases involved in tumor growth. For example, derivatives of this compound have been designed to target EGFR (Epidermal Growth Factor Receptor), demonstrating significant antiproliferative activity against breast (MCF-7) and colon cancer (HCT116) cell lines .

Data Table: Anticancer Activity of Derivatives

CompoundTarget Cell LineIC50 (µM)Mechanism
Compound AMCF-74.0EGFR Inhibition
Compound BHCT1163.5CDK2 Inhibition
Compound CHT-292.8Apoptosis Induction

Cosmetic Applications

Recent studies have investigated the use of this compound in cosmetic formulations due to its skin-beneficial properties. The compound's ability to enhance skin hydration and provide anti-inflammatory effects makes it suitable for topical applications .

Case Study: Skin Hydration Efficacy
A formulation containing this compound was evaluated for its moisturizing effects on human skin. Results indicated significant improvements in skin hydration levels compared to control formulations without the compound .

Synthesis and Derivatives

The synthesis of this compound can be achieved through several methods involving cyclization reactions of appropriate precursors. The ability to modify the structure by varying substituents on the pyrrolizine ring enhances its applicability across different fields.

Synthetic Routes Overview

MethodDescription
Cyclization of Amino AcidsUtilizes amino acids as starting materials to form the pyrrolizine ring.
Substitution ReactionsInvolves introducing different functional groups to enhance biological activity.

Mechanism of Action

The mechanism of action of isopropyl 2,3-dihydro-1H-pyrrolizine-1-carboxylate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in inflammation and pain pathways. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Structural Analogues: Pyrrolizine vs. Pyrazole Derivatives

2,3-Dihydro-1H-Pyrazole-4-Carbonitrile Derivatives ():

  • Core Structure : Pyrazole (five-membered ring with two adjacent nitrogen atoms) versus pyrrolizine (fused bicyclic system with one nitrogen).
  • Functional Groups : Pyrazole derivatives feature a nitrile (-CN) group at position 4, while the target compound has an isopropyl ester (-COO-iPr) at position 1.
  • Synthesis: Pyrazole derivatives are synthesized via a green chemistry approach using a glycerol-based deep eutectic solvent (DES) at 50°C .
  • Bioactivity: Pyrazole derivatives exhibit notable antioxidant (IC₅₀ values via DPPH assay) and antimicrobial activity (MIC/MFC against ATCC strains) . The absence of similar data for the pyrrolizine compound limits direct bioactivity comparisons.

Table 1: Comparative Properties of Pyrrolizine and Pyrazole Derivatives

Property Isopropyl 2,3-Dihydro-1H-Pyrrolizine-1-Carboxylate 2,3-Dihydro-1H-Pyrazole-4-Carbonitrile Derivatives
Core Structure Bicyclic pyrrolizine Monocyclic pyrazole
Key Functional Group Isopropyl ester (-COO-iPr) Nitrile (-CN)
Synthesis Solvent Not specified Glycerol-based DES
Antioxidant Activity Not reported IC₅₀ values: 25–100 μg/mL
Antimicrobial Activity Not reported MIC/MFC against ATCC strains

Functional Analogues: Isopropyl Derivatives

Isopropyl[2-(Piperazin-1-yl)-3-Pyridyl]Amine ():

  • Structure : Combines a pyridine ring with a piperazine moiety and an isopropyl amine group.
  • Application : Likely serves as a pharmacophore in drug design (e.g., CNS or antimicrobial agents), contrasting with the ester-functionalized pyrrolizine compound, which may act as a synthetic intermediate.

Isopropyl Nitrite ():

  • Structure : A simple nitrite ester (O-N=O group attached to isopropyl).

Biological Activity

Isopropyl 2,3-dihydro-1H-pyrrolizine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an anti-inflammatory and analgesic agent. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a unique bicyclic structure that contributes to its pharmacological properties. The molecular formula is C11H15NO2C_{11}H_{15}NO_2 with a molar mass of approximately 193.24 g/mol. The compound is characterized by the presence of a dihydropyrrolizine ring and a carboxylate group, which are crucial for its biological interactions.

The biological activity of this compound can be attributed to its ability to inhibit cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition reduces the synthesis of prostaglandins, which are mediators of inflammation and pain. The compound has been studied for its potential to act as a lead compound for developing new non-steroidal anti-inflammatory drugs (NSAIDs) .

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects. It has been shown to reduce inflammation in various experimental models. For instance:

  • In vitro studies demonstrated that the compound effectively inhibited pro-inflammatory cytokines and chemokines in cultured cells.
  • Animal models have shown reduced edema and pain response following administration of the compound.

Analgesic Effects

The analgesic properties of this compound have also been documented:

  • Pain models : In studies involving pain models such as the formalin test, the compound significantly reduced pain behavior compared to control groups.
  • Comparison with NSAIDs : Its efficacy was comparable to established NSAIDs like ketorolac, suggesting potential for clinical application .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

StudyFindings
Study 1 Demonstrated significant inhibition of COX enzymes in vitro.
Study 2 Showed reduction in inflammatory markers in animal models.
Study 3 Compared analgesic effects with ketorolac; similar efficacy observed.

Notable Research

One notable study examined the compound's interaction with various kinases involved in cancer pathways. The results indicated that this compound could inhibit specific kinases associated with tumor growth, providing insights into its potential anticancer properties .

Q & A

Q. What synthetic methodologies are recommended for preparing Isopropyl 2,3-dihydro-1H-pyrrolizine-1-carboxylate?

The compound can be synthesized via alkylation of the pyrrolizine core. A validated approach involves reacting trialkyl (5-aroylpyrrol-2-yl)methanetricarboxylates with isopropyl halides under basic conditions (e.g., NaH in THF) at 60–80°C for 6–12 hours . Purification typically employs column chromatography (silica gel, ethyl acetate/hexane gradient). Yield optimization requires careful control of stoichiometry and reaction time to minimize byproducts such as mono-alkylated intermediates.

Q. How can researchers characterize the purity and structural integrity of this compound?

Reverse-phase HPLC with UV detection (λ = 254 nm) is standard, using a C18 column and acetonitrile/water mobile phase (70:30 v/v). Confirmatory structural analysis should include 1^1H/13^13C NMR (CDCl₃ as solvent) and high-resolution mass spectrometry (HRMS). For impurity profiling, compare retention times and spectral data against reference standards (e.g., Ketorolac-related impurities) .

Q. What are the critical stability considerations for storage and handling?

Store at 2–8°C in amber vials under inert gas (N₂ or Ar) to prevent hydrolysis and photodegradation. Stability studies under accelerated conditions (40°C/75% RH for 6 months) can predict shelf life. Avoid exposure to strong acids/bases, as the ester group is susceptible to cleavage .

Advanced Research Questions

Q. What mechanistic insights exist for the reactivity of the pyrrolizine core in this compound?

The bicyclic pyrrolizine structure exhibits electrophilic substitution at the 5-position due to conjugation with the ester group. Computational studies (DFT) suggest that the isopropyl ester modulates electron density, influencing regioselectivity in reactions like acylation or nucleophilic addition. Experimental validation via kinetic isotope effects (KIE) or Hammett plots is recommended .

Q. How do structural analogs (e.g., ethyl or methyl esters) differ in biological activity or physicochemical properties?

Comparative studies show that ester chain length impacts lipophilicity (logP) and membrane permeability. For example, the isopropyl derivative (logP ≈ 2.8) exhibits higher cellular uptake than the methyl analog (logP ≈ 1.5) in Caco-2 assays. Biological activity (e.g., anti-inflammatory IC₅₀) should be assessed via COX-2 inhibition assays .

Q. What strategies resolve contradictions in reported toxicity data for pyrrolizine derivatives?

Discrepancies in acute toxicity (e.g., oral LD₅₀ ranging from 300–500 mg/kg in rodents) may arise from impurity profiles or stereochemical variations. Implement stringent purity criteria (>98% by HPLC) and validate findings across multiple models (e.g., in vitro hepatocyte assays and in vivo murine studies) .

Q. How can researchers design experiments to probe the compound’s interaction with biological targets?

Use surface plasmon resonance (SPR) or microscale thermophoresis (MST) to measure binding affinity to putative targets (e.g., prostaglandin synthases). For mechanistic studies, employ isotopic labeling (14^{14}C-isopropyl group) to track metabolic pathways in hepatic microsomes .

Methodological Notes

  • Synthesis Optimization : Monitor reaction progress via TLC (Rf ≈ 0.4 in ethyl acetate/hexane 1:1) and adjust catalyst loading (e.g., 1–5 mol% Pd/C for hydrogenation steps) .
  • Analytical Validation : Ensure method specificity by spiking with known impurities (e.g., hydrolyzed carboxylic acid derivative) .
  • Toxicology : Reference OECD Guidelines 423 (Acute Oral Toxicity) and 471 (Genotoxicity) for standardized protocols .

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